![molecular formula C11H15ClFNO B13310261 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is an organic compound that features a combination of chloro, fluoro, and amino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-chloro-4-fluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}ethanol
- 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}butanol
- 2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}pentanol
Uniqueness
2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15ClFNO |
|---|---|
Peso molecular |
231.69 g/mol |
Nombre IUPAC |
2-[1-(2-chloro-4-fluorophenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C11H15ClFNO/c1-7(6-15)14-8(2)10-4-3-9(13)5-11(10)12/h3-5,7-8,14-15H,6H2,1-2H3 |
Clave InChI |
NVFHLYBLZNONGO-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)NC(C)C1=C(C=C(C=C1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


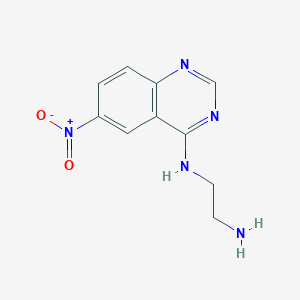
![tert-Butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13310189.png)
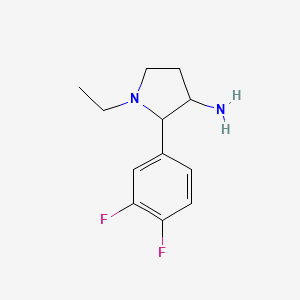
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
![1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid](/img/structure/B13310213.png)
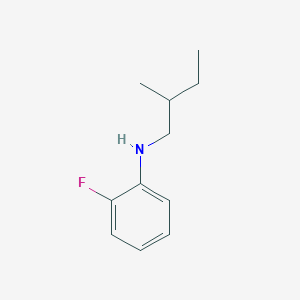
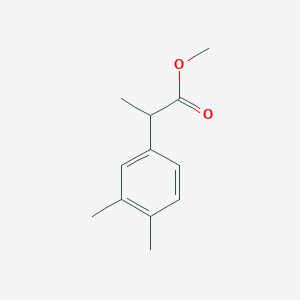
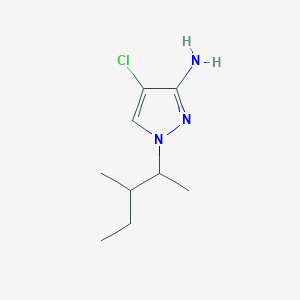
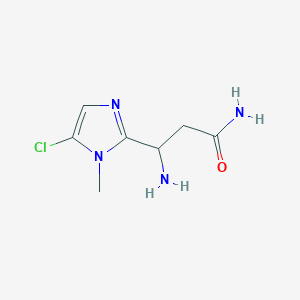
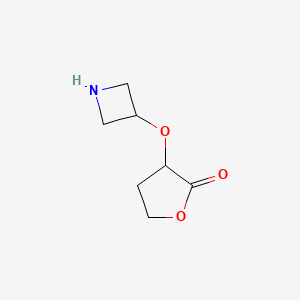
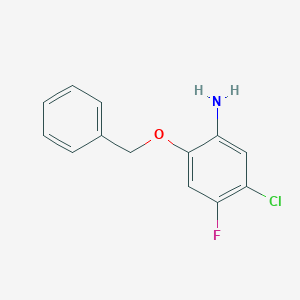
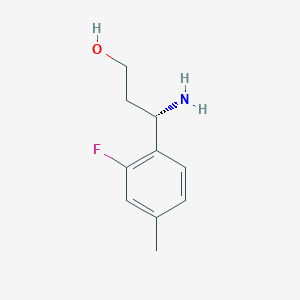
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
amine](/img/structure/B13310246.png)
